myristoyl Coenzyme A (ammonium salt)
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Overview
Description
Myristoyl Coenzyme A (ammonium salt) is a derivative of myristic acid, a long-chain fatty acid, combined with coenzyme A. This compound plays a crucial role in lipid metabolism and protein modification processes, particularly in protein myristoylation, where it serves as a substrate for the enzyme N-myristoyl transferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myristoyl Coenzyme A (ammonium salt) can be synthesized through the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of myristoyl Coenzyme A (ammonium salt) involves the enzymatic synthesis using coenzyme A and myristic acid. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and enzyme concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Myristoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions, where the myristoyl group is transferred to other molecules. This compound does not typically undergo oxidation or reduction reactions due to its stable structure .
Common Reagents and Conditions
The acylation reactions involving myristoyl Coenzyme A (ammonium salt) often require the presence of enzymes like N-myristoyl transferase. The reactions are carried out under physiological conditions, including neutral pH and moderate temperatures .
Major Products Formed
The primary product formed from the acylation reactions of myristoyl Coenzyme A (ammonium salt) is myristoylated proteins, where the myristoyl group is covalently attached to the amino-terminal glycine residue of the target protein .
Scientific Research Applications
Myristoyl Coenzyme A (ammonium salt) has diverse applications in scientific research:
Mechanism of Action
Myristoyl Coenzyme A (ammonium salt) exerts its effects through the process of protein myristoylation. The enzyme N-myristoyl transferase catalyzes the transfer of the myristoyl group from myristoyl Coenzyme A to the amino-terminal glycine residue of target proteins. This modification influences the protein’s membrane association, stability, and interactions with other cellular components .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Coenzyme A: Another long-chain acyl Coenzyme A derivative, used in protein palmitoylation.
Stearoyl Coenzyme A: Involved in the synthesis of stearoylated proteins.
Lauryl Coenzyme A: Used in the study of laurylation processes.
Uniqueness
Myristoyl Coenzyme A (ammonium salt) is unique due to its specific role in myristoylation, a modification that occurs at the amino-terminal glycine residue of proteins. This specificity distinguishes it from other acyl Coenzyme A derivatives, which may target different residues or have different chain lengths .
Properties
Molecular Formula |
C35H71N10O17P3S |
---|---|
Molecular Weight |
1029.0 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3 |
InChI Key |
DSAPDQDCGNIALG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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